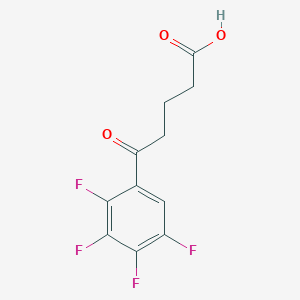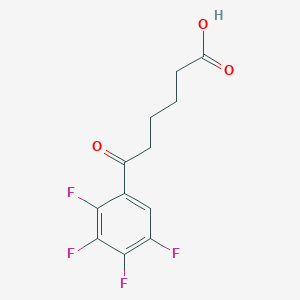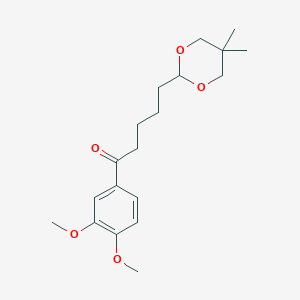
3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For 3’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, the predicted boiling point is 442.5±35.0 °C and the predicted density is 1.046±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Solar Cell Applications
One of the notable applications of similar chemical compounds involves the use of oligophenylenevinylenes (OPVs) in photovoltaic cells. Compounds like 4-{2-[4-(5,5-dimethyl[1,3]dioxan-2-yl)-2,5-dipropoxyphenyl]vinyl}benzyl)phosphonic acid diethyl ester, closely related to 3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, have been synthesized and tested as active materials in solar cells. They demonstrated conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM, highlighting their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Synthesis of Naphthyridines
In the field of chemical synthesis, the compound has been used in the regioselective metalation of Ortho-Aminopicolines, leading to the synthesis of Naphthyridines. This process involves the preparation and conversion of derivatives of the compound, highlighting its versatility in complex organic synthesis (Straub, 1993).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their anti-inflammatory properties. For example, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their methylesters, related to the parent compound, have been synthesized and evaluated for their anti-inflammatory activities using a xylene-induced ear edema model in mice. This research demonstrates the potential of derivatives of 3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone in developing new anti-inflammatory drugs (Li et al., 2008).
X-Ray Crystallography Studies
In the field of crystallography, the compound's derivatives have been used for structural identification and analysis. For instance, the crystal structures of certain derivatives have been determined through X-ray single crystal diffraction analysis, contributing to a deeper understanding of their molecular structures and properties (Chen, Ye, & Hu, 2012).
Safety and Hazards
According to the available information, the compound has some safety risks. It has been classified with the GHS07 symbol, indicating that it may cause an allergic skin reaction (H317) and cause serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-15(20)14-9-10-16(21-3)17(11-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWXIHWCYYMLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646024 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-18-8 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




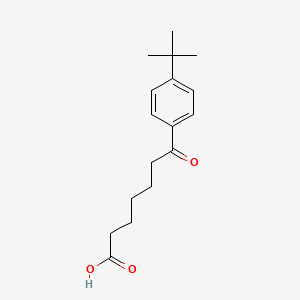

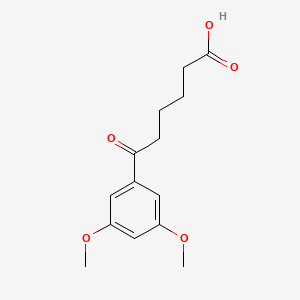

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
